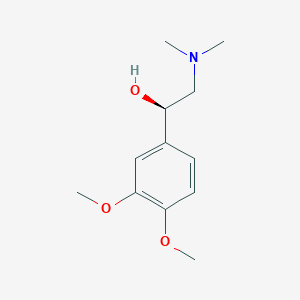
(-)-Macromerine
Beschreibung
(-)-Macromerine (C₁₂H₁₉NO₃) is a naturally occurring β-phenethylamine alkaloid first isolated from Coryphantha macromeris and its variant runyonii (Cactaceae family) . Structurally, it is defined as N,N-dimethyl-2-hydroxy-2-(3',4'-dimethoxyphenyl)ethylamine, featuring a chiral center at the β-carbon of the ethylamine side chain. Its absolute configuration was confirmed as R through synthesis and comparison with (-)-adrenaline .
This compound is reported as the principal alkaloid in C. macromeris (0.16% dry weight) , though conflicting studies note seasonal variations and discrepancies in alkaloid abundance between cactus varieties . Pharmacologically, it was initially hypothesized to exhibit hallucinogenic properties due to structural similarities to mescaline.
Eigenschaften
CAS-Nummer |
19751-75-8 |
|---|---|
Molekularformel |
C12H19NO3 |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
(1R)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3/t10-/m0/s1 |
InChI-Schlüssel |
YAIPYAQVBZPSSC-JTQLQIEISA-N |
SMILES |
CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |
Isomerische SMILES |
CN(C)C[C@@H](C1=CC(=C(C=C1)OC)OC)O |
Kanonische SMILES |
CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Chemistry
Model Compound for Phenethylamines
(-)-Macromerine is primarily utilized as a model compound in the study of phenethylamine derivatives. Its structure allows researchers to investigate the synthesis and reactivity of related compounds, providing insights into their chemical behaviors and potential modifications.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways. A common method involves the reaction of 3,4-dimethoxyphenylacetone with dimethylamine under reducing conditions, which allows for controlled production while minimizing byproducts.
Biology
Neurotransmitter Interactions
Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in modulating mood and addressing neurological disorders.
Case Study: Neuropharmacological Effects
A study highlighted that compounds similar to this compound exhibited effects on mood modulation and cognitive functions in animal models. These findings underscore its potential as a therapeutic agent in treating conditions like depression and anxiety .
Medicine
Therapeutic Potential
Ongoing research is exploring the therapeutic uses of this compound in neurological disorders. Its interaction with neurotransmitter systems positions it as a candidate for developing treatments aimed at conditions such as schizophrenia and major depressive disorder .
Safety Profile
Despite its potential benefits, safety concerns have been raised regarding the use of this compound and similar compounds. Reports indicate adverse effects when used improperly or in conjunction with other substances, necessitating further investigation into its pharmacological safety .
Industry
Material Development
In industrial applications, this compound serves as a precursor for synthesizing other bioactive compounds. Its unique properties make it valuable in developing new materials with specific functionalities, particularly in the pharmaceutical and cosmetic industries .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Model compound for phenethylamines | Facilitates understanding of chemical reactivity |
| Biology | Neurotransmitter interactions | Potential mood modulation effects |
| Medicine | Therapeutic agent | Investigated for treating neurological disorders |
| Industry | Precursor for bioactive compounds | Valuable in material development |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
(-)-Macromerine belongs to a class of methylated β-phenethylamines. Key structural and functional analogs include normacromerine, bisnormacromerine, and mescaline.
Table 1: Structural and Pharmacological Comparison
Pharmacological Contrasts
- Mescaline, however, disrupts avoidance responses at lower doses (20 mg/kg intraperitoneal) .
- Receptor Interactions: N-Methylation in phenethylamines (e.g., this compound) is associated with reduced serotonin receptor agonism, a key mechanism for hallucinogenic effects . Mescaline’s unmethylated amine and trimethoxy structure enhance 5-HT₂A receptor binding .
Conflicting Reports and Misconceptions
- Potency Claims : Counterculture reports suggest this compound has "1/5th the potency of mescaline," but this is disputed. Given its low concentration in cacti (0.07–0.16% vs. mescaline’s 1–6% in peyote), effective doses would require ~50× more plant material, making practical use implausible .
- Seasonal Alkaloid Variation: While peyote shows seasonal shifts in mescaline content, similar fluctuations in C. macromeris alkaloids are unconfirmed, with biosynthetic studies suggesting minimal interconversion between normacromerine and this compound .
Q & A
Q. What methodologies ensure the reproducibility of this compound studies across independent laboratories?
- Answer : Detailed supplemental materials must include step-by-step protocols, raw data (e.g., NMR spectra, chromatograms), and instrument calibration records. Open-access repositories (e.g., Zenodo) host datasets. Collaborative ring trials with blinded samples confirm inter-lab consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


